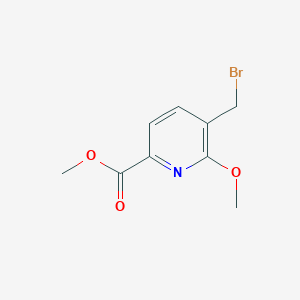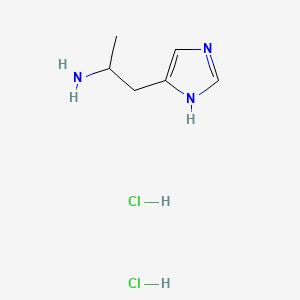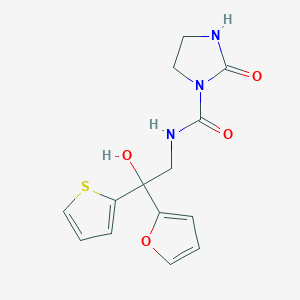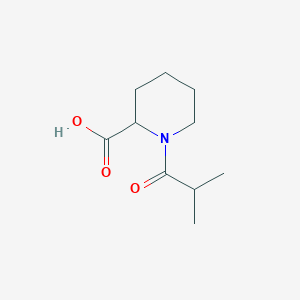![molecular formula C21H21N5O2 B2593901 N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357797-47-7](/img/structure/B2593901.png)
N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of 2,4-dimethylphenylamine with an appropriate aldehyde or ketone to form the quinoxaline core. Subsequent functionalization of the triazole ring and acetylation of the amine group yield the final compound. Detailed synthetic routes and optimization strategies are documented in the literature .
科学的研究の応用
Synthesis Techniques and Chemical Reactions
Diversified Synthesis Techniques : The chemical structure of N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide allows for diverse synthesis techniques. A study demonstrated a method involving Ugi four-component reaction and copper-catalyzed tandem reactions to synthesize structurally varied and complex fused tricyclic scaffolds from N-(2-haloaryl)propynamide intermediates (Y. An et al., 2017).
Synthetic Pathways for Analogs : The compound's structure facilitates the synthesis of various analogs. For instance, derivatives of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide have been synthesized, showcasing the potential for creating diverse molecular structures based on the core compound (R. Sarges et al., 1990).
Biological Applications
Inotropic Activity Evaluation : Some derivatives of the compound have been synthesized and evaluated for their positive inotropic activity, indicating potential applications in cardiovascular research. These derivatives showed promising results in enhancing stroke volume in isolated rabbit heart preparations, suggesting their potential as therapeutic agents in cardiology (Yan Wu et al., 2012).
Adenosine Receptor Antagonism : Certain derivatives of this compound class have shown potential as adenosine receptor antagonists. This implies possible applications in neurological and psychiatric disorders where adenosine receptor modulation plays a role (R. Sarges et al., 1990).
Antiallergic Properties : Some 1,2,4-triazoloquinazoline derivatives related to this compound have demonstrated antiallergic properties, showing potential for development into novel antiallergic medications (B. Loev et al., 1985).
Anti-Inflammatory and Analgesic Potential : Acyclic nucleoside analogs derived from pyrimido[4,5-b]quinolines, related to the core compound, have shown analgesic, anti-inflammatory, and antimicrobial activities, indicating their potential use in pain management and infection control (Abdel-Rhman B. A. El-Gazzar et al., 2009).
Structural and Physical Properties
- Crystal Structure Analysis : Studies have been conducted on the crystal structures of related compounds, providing insights into the molecular arrangement and intermolecular interactions which are crucial for understanding the physical and chemical properties of these compounds (M. D. de Souza et al., 2015).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-4-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)12-19(27)22-15-10-9-13(2)11-14(15)3/h5-11H,4,12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRJSYBNTFLUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2593824.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isonicotinamide](/img/structure/B2593827.png)


![4-(benzylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2593834.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2593835.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2593837.png)


![N'-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B2593840.png)
